molecular formula C20H21F3N2O4S B2858737 3-(Phenylsulfonyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one CAS No. 1421477-43-1

3-(Phenylsulfonyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one

Cat. No.: B2858737
CAS No.: 1421477-43-1
M. Wt: 442.45
InChI Key: UMQWETYTYZLZGW-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one is a multifaceted compound characterized by its distinct structure and notable chemical properties. This compound features a phenylsulfonyl group, a piperidine ring, and a trifluoromethyl-substituted pyridine moiety, which collectively bestow it with significant scientific interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a sequence of well-defined organic reactions. The starting materials typically include a phenylsulfonyl chloride and a piperidine derivative. The piperidine can be functionalized with a trifluoromethyl pyridine group through nucleophilic substitution reactions. Subsequently, the intermediate is coupled with a suitable ketone derivative under controlled conditions to form the final product. The synthesis requires careful control of temperature, pH, and reaction time to optimize yields and purity.

Industrial Production Methods

Industrial-scale synthesis of this compound involves automated reactors and continuous flow processes to ensure scalability and consistency. The use of catalysis, solvent optimization, and process intensification techniques are common to improve efficiency and minimize environmental impact. Purification steps, such as crystallization and chromatography, are integral to obtaining high-purity final products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfonyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

  • Oxidation: : Formation of sulfonic acids or sulfones.

  • Reduction: : Conversion to the corresponding sulfide or amine derivatives.

  • Substitution: : Functional group exchanges, particularly at the piperidine nitrogen or pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution: : Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products

The reaction products vary depending on the specific conditions:

  • Oxidation can yield sulfonic acid derivatives.

  • Reduction can produce sulfides or amines.

  • Substitution can lead to modified piperidine or pyridine derivatives.

Scientific Research Applications

3-(Phenylsulfonyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one has a broad spectrum of applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing complex molecules, particularly in medicinal chemistry.

  • Biology: : Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

  • Medicine: : Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

  • Industry: : Utilized in the development of advanced materials and coatings, leveraging its unique chemical properties.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl pyridine moiety contributes to strong binding affinity through hydrophobic interactions, while the piperidine ring may engage in hydrogen bonding and electrostatic interactions. These combined effects can modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Unique Features

Compared to other sulfonyl piperidine derivatives, 3-(Phenylsulfonyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one stands out due to its trifluoromethyl-substituted pyridine, which enhances its chemical stability and bioactivity.

List of Similar Compounds

  • 3-(Phenylsulfonyl)-1-piperidin-1-ylpropan-1-one

  • 1-(4-(3-Phenylsulfonylpropyl)piperidin-1-yl)-5-(trifluoromethyl)pyridin-2-one

  • 3-(Phenylsulfonyl)-1-(4-(methylpyridin-2-yl)oxy)piperidin-1-yl)propan-1-one

These compounds share structural similarities but differ in functional groups and specific substituents, leading to varied chemical and biological properties.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O4S/c21-20(22,23)15-6-7-18(24-14-15)29-16-8-11-25(12-9-16)19(26)10-13-30(27,28)17-4-2-1-3-5-17/h1-7,14,16H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQWETYTYZLZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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